4-氟-3-羟基苯甲酸乙酯

概述

描述

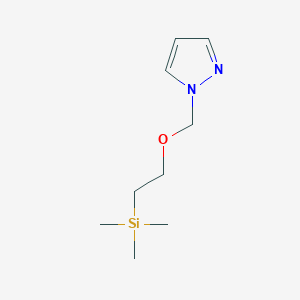

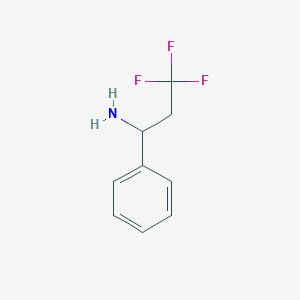

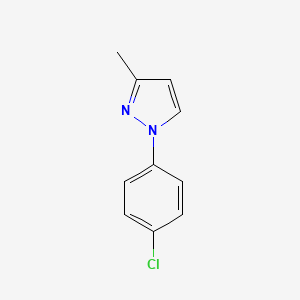

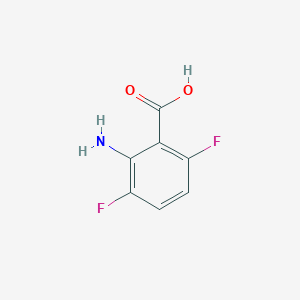

Ethyl 4-fluoro-3-hydroxybenzoate is a fluorinated aromatic compound . Its molecular formula is C9H9FO3 and it has a molecular weight of 184.17 .

Molecular Structure Analysis

The InChI code of Ethyl 4-fluoro-3-hydroxybenzoate is1S/C9H9FO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2H2,1H3 . The compound contains a total of 22 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic hydroxyl . Physical And Chemical Properties Analysis

Ethyl 4-fluoro-3-hydroxybenzoate is a solid . More specific physical and chemical properties such as boiling point and critical temperature can be found in the NIST Chemistry WebBook .科学研究应用

晶体生长和表征

4-羟基苯甲酸乙酯因其在晶体生长方面的潜力而受到探索。使用改进的垂直布里奇曼技术的研究证明了 4-羟基苯甲酸乙酯晶体的有效生长。X 射线衍射、傅里叶变换红外光谱、热重分析和差示扫描量热法等技术已被用来分析这些晶体。这项研究突出了该材料适用于高级晶体学研究以及在光学和材料科学中的应用 (Solanki、Rajesh 和 Suthan,2017 年)。

光降解研究

4-羟基苯甲酸乙酯作为对羟基苯甲酸的衍生物,已在环境科学领域中得到研究,特别是在光降解研究中。已经分析了该化合物在紫外光下(单独或混合)下的行为,以了解其环境影响和分解途径。此类研究对于评估该化合物的环境归趋至关重要 (Gmurek 等人,2015 年)。

热化学性质

羟基苯甲酸乙酯(包括 4-氟-3-羟基苯甲酸乙酯)的热化学性质一直是科学研究的主题。涉及燃烧量热法和理论方法的实验技术的研究提供了有关形成焓和其他关键热化学参数的见解。这些信息对于了解化合物的稳定性和反应性至关重要 (Ledo 等人,2018 年)。

合成和化学转化

从对羟基苯甲酸乙酯(4-氟-3-羟基苯甲酸乙酯的近亲)开始,合成各种衍生物和相关化合物一直是活跃的研究领域。这包括合成在药物化学中具有潜在应用的新型化合物,例如抗癌剂。这些研究有助于开发新的药物和治疗剂 (Han 等人,2020 年)。

环境和健康影响研究

正在进行有关 4-氟-3-羟基苯甲酸乙酯等化合物对环境和健康影响的研究。这包括研究它们在各种消费品中的存在、它们在人和动物体内的代谢以及它们作为内分泌干扰物的可能性。此类研究对于评估这些化合物的安全性和监管方面至关重要 (Wang 和 Kannan,2013 年)。

安全和危害

The safety data sheet for Ethyl 4-fluoro-3-hydroxybenzoate suggests that it should be kept away from heat, sparks, open flames, and hot surfaces. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound . It is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

作用机制

Mode of Action

It is known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Ethyl 4-fluoro-3-hydroxybenzoate may potentially affect various biochemical pathways. For instance, it has been suggested that the compound could be involved in the metabolism of fluoroorganic compounds in microorganisms .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Action Environment

The action, efficacy, and stability of Ethyl 4-fluoro-3-hydroxybenzoate can be influenced by various environmental factors .

生化分析

Biochemical Properties

Ethyl 4-fluoro-3-hydroxybenzoate plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as ferulic acid esterase, which is involved in the hydrolysis of ester bonds in phenolic compounds . The interaction between ethyl 4-fluoro-3-hydroxybenzoate and ferulic acid esterase results in the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways of phenolic acids.

Cellular Effects

Ethyl 4-fluoro-3-hydroxybenzoate has been shown to influence various cellular processes. It exhibits growth-inhibitory activity towards certain strains of Lactobacillus helveticus, a probiotic bacterium . This compound affects cell signaling pathways and gene expression, leading to altered cellular metabolism. The presence of the fluorine atom enhances its ability to penetrate cell membranes, thereby exerting its effects more efficiently.

Molecular Mechanism

At the molecular level, ethyl 4-fluoro-3-hydroxybenzoate exerts its effects through binding interactions with biomolecules. It binds to the active site of ferulic acid esterase, inhibiting its enzymatic activity . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme. Additionally, ethyl 4-fluoro-3-hydroxybenzoate can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 4-fluoro-3-hydroxybenzoate change over time. The compound is relatively stable under standard conditions, but it can undergo degradation when exposed to light and heat . Long-term studies have shown that ethyl 4-fluoro-3-hydroxybenzoate can have sustained inhibitory effects on enzyme activity and cellular function, although the extent of these effects may diminish over time due to degradation.

Dosage Effects in Animal Models

The effects of ethyl 4-fluoro-3-hydroxybenzoate vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits enzyme activity . At higher doses, it can cause adverse effects such as liver toxicity and oxidative stress. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its inhibitory potential.

Metabolic Pathways

Ethyl 4-fluoro-3-hydroxybenzoate is involved in metabolic pathways related to the degradation of phenolic compounds. It interacts with enzymes such as ferulic acid esterase, which catalyzes the hydrolysis of ester bonds . This interaction affects the metabolic flux of phenolic acids, leading to changes in metabolite levels. The compound’s fluorine atom also influences its metabolic stability, making it more resistant to enzymatic degradation.

Transport and Distribution

Within cells and tissues, ethyl 4-fluoro-3-hydroxybenzoate is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich regions, affecting its localization and bioavailability.

Subcellular Localization

Ethyl 4-fluoro-3-hydroxybenzoate is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by post-translational modifications and targeting signals that direct it to specific organelles. The compound’s presence in mitochondria suggests a potential role in modulating mitochondrial function and energy metabolism.

属性

IUPAC Name |

ethyl 4-fluoro-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOPWLOHFBLVGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592462 | |

| Record name | Ethyl 4-fluoro-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

351317-28-7 | |

| Record name | Benzoic acid, 4-fluoro-3-hydroxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351317-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-fluoro-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-fluoro-3-hydroxy-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。